3-Bromo-5-(ethylcarbonyl)-2-methylthiophene
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Overview
Description
3-Bromo-5-(ethylcarbonyl)-2-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a bromine atom at the third position, an ethylcarbonyl group at the fifth position, and a methyl group at the second position on the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(ethylcarbonyl)-2-methylthiophene typically involves the bromination of 2-methylthiophene followed by the introduction of the ethylcarbonyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The ethylcarbonyl group can be introduced through Friedel-Crafts acylation using ethyl chloroformate and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and acylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(ethylcarbonyl)-2-methylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 3-substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 5-(hydroxyethyl)-2-methylthiophene.
Scientific Research Applications
3-Bromo-5-(ethylcarbonyl)-2-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic electronic materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(ethylcarbonyl)-2-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the ethylcarbonyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(ethylcarbonyl)thiophene
- 3-Bromo-2-methylthiophene
- 5-(Ethylcarbonyl)-2-methylthiophene
Uniqueness
3-Bromo-5-(ethylcarbonyl)-2-methylthiophene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine atom, ethylcarbonyl group, and methyl group on the thiophene ring provides distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(4-bromo-5-methylthiophen-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-3-7(10)8-4-6(9)5(2)11-8/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIKLCZYSIVMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(S1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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